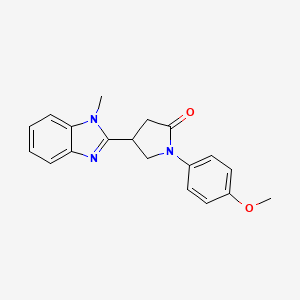
1-(4-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, commonly known as MMMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMMP is a pyrrolidine-based compound that belongs to the class of benzimidazole derivatives. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of MMMP is not fully understood. However, it has been reported to act on various molecular targets, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and caspase-3. MMMP has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that contribute to inflammation and pain. MMMP has also been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, MMMP has been shown to induce apoptosis by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects
MMMP has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. MMMP has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of neurodegenerative diseases. Moreover, MMMP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
MMMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Moreover, MMMP has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using MMMP in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, the toxicity profile of MMMP has not been fully evaluated, which could limit its potential clinical applications.
Orientations Futures
There are several future directions for MMMP research. One potential direction is to further investigate its anticancer properties and evaluate its potential as a cancer therapeutic agent. Another direction is to explore its neuroprotective effects and evaluate its potential as a treatment for neurodegenerative diseases. Moreover, the development of MMMP analogs with improved solubility and toxicity profiles could expand its potential therapeutic applications. Finally, the evaluation of MMMP in clinical trials could provide valuable insights into its safety and efficacy in humans.
Applications De Recherche Scientifique
MMMP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MMMP has also been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, MMMP has been reported to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-17-6-4-3-5-16(17)20-19(21)13-11-18(23)22(12-13)14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDMQPAFFNIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



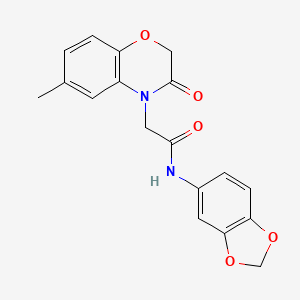
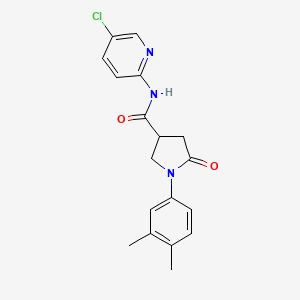
![7-{[(2,6-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)
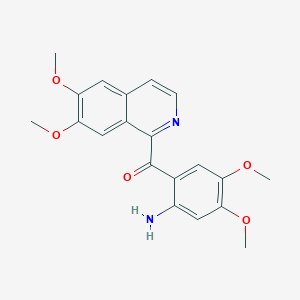
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B4419413.png)
![6-(3-hydroxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4419421.png)
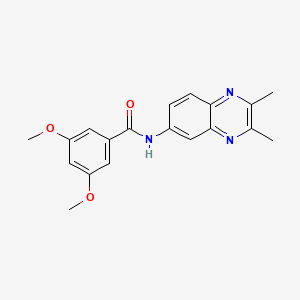
![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(4-methylphenyl)propanamide](/img/structure/B4419446.png)


![N-(2-cyanoethyl)-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419465.png)
![4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4419469.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4419477.png)
![1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4419480.png)